4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
CAS No.:
Cat. No.: VC14532208
Molecular Formula: C21H19FN2O5S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN2O5S |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H19FN2O5S/c1-28-18-10-7-16(8-11-18)24-30(26,27)20-13-17(9-12-19(20)29-2)23-21(25)14-3-5-15(22)6-4-14/h3-13,24H,1-2H3,(H,23,25) |
| Standard InChI Key | WSZIQTVENBULME-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OC |
Introduction
Chemical Identity and Structural Features
4-Fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide (C₂₁H₁₉FN₂O₅S) is characterized by a benzamide core substituted with fluorine and methoxy groups, coupled with a sulfonamide-linked 4-methoxyphenyl moiety. Its IUPAC name reflects this arrangement, while its canonical SMILES string (COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OC) encodes the spatial connectivity of functional groups.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉FN₂O₅S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OC |
| Topological Polar Surface Area | 112 Ų (estimated) |
The compound’s fluorobenzamide segment enhances lipophilicity, while the sulfonamide group contributes to hydrogen-bonding capacity, critical for target engagement .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization:
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Sulfonation: Reacting 4-methoxyaniline with chlorosulfonic acid yields the intermediate sulfonyl chloride.
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Amidation: Coupling the sulfonamide intermediate with 4-fluoro-3-methoxybenzoic acid via carbodiimide-mediated amidation.
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Purification: Chromatographic techniques isolate the product, with yields optimized to ~65% under reflux conditions .
Industrial Considerations
Large-scale production employs continuous flow reactors to enhance reaction control and reduce byproducts. Green chemistry principles, such as solvent recycling and catalytic reagents, minimize waste .
Comparison with Structural Analogs
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-N-(pyrazinyl)benzamide | Pyrazine ring substitution | Antimicrobial (MIC = 8 μg/mL) |
| N-(4-Sulfamoylphenyl)acetamide | Simplified sulfonamide | Weak COX-2 inhibition (IC₅₀ > 20 μM) |
The dual benzamide-sulfonamide architecture of 4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide confers broader target specificity compared to simpler analogs .
Challenges and Future Directions
Current limitations include poor aqueous solubility (logP = 3.8) and undefined pharmacokinetics. Structural modifications, such as PEGylation or prodrug formulations, may enhance bioavailability. Further in vivo efficacy and toxicity studies are warranted to advance therapeutic potential .
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